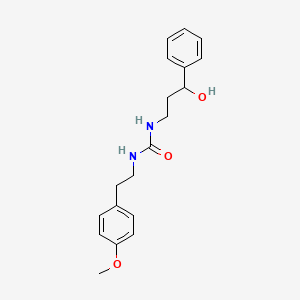

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea

Description

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea is a urea derivative characterized by two distinct aromatic substituents: a 3-hydroxy-3-phenylpropyl group and a 4-methoxyphenethyl group. This compound’s structural features position it as a candidate for pharmacological studies, particularly in contexts where urea-based molecules modulate enzyme or receptor activity.

Properties

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-24-17-9-7-15(8-10-17)11-13-20-19(23)21-14-12-18(22)16-5-3-2-4-6-16/h2-10,18,22H,11-14H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZOPCNCFLXXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. For instance, the reaction between 3-hydroxy-3-phenylpropylamine and 4-methoxyphenethyl isocyanate under controlled conditions can yield the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or acetonitrile.

Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in ether or THF (Tetrahydrofuran).

Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ureas or ethers.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Properties

Research indicates that 1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

2. Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa cells, with potency surpassing that of traditional chemotherapeutics like cisplatin. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a subject of interest for developing new cancer therapies .

3. Antioxidant Effects

Another notable application is its antioxidant activity. The compound has been found to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property is crucial for preventing diseases associated with oxidative stress, including neurodegenerative disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, altering their activity. The hydroxy and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)

- Structure : Features a 3-phenylpropyl group and a 4-methoxyphenyl group but lacks the hydroxy substitution present in the target compound. The N,N-diisopropyl groups increase steric hindrance.

- Key Differences :

1-(4-Chlorophenyl)-3-(4-methoxyphenethyl)urea (Compound 86) and 1-(4-Chlorophenyl)-3-(3-(4-methoxyphenyl)propyl)urea (Compound 87)

- Structure : Both compounds share the 4-methoxyphenethyl/propyl chain but replace the 3-hydroxy-3-phenylpropyl group with a 4-chlorophenyl group.

- Chain length (phenethyl vs. phenylpropyl) affects molecular flexibility and binding pocket compatibility .

1-(3-Isopropylphenyl)-3,3-dimethylurea (CAS 55304-10-4)

- Structure : Incorporates a dimethylurea core with a 3-isopropylphenyl group.

- Key Differences :

Non-Urea Heterocyclic Analogs

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide (Compound 5o)

- Structure : An imidazolium salt with a 4-methoxyphenethyl group and a naphthoimidazolone core.

- Key Differences :

SKF-96365 (TRPC Channel Inhibitor)

- Structure : Contains a 4-methoxyphenylpropoxy group but is an imidazole derivative rather than a urea.

- Key Differences :

Comparative Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Biological Activity

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea is an organic compound classified as a urea derivative. Its unique structure, featuring both hydroxy and methoxy groups, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications in medicinal chemistry, and relevant case studies.

The compound's IUPAC name is 1-(3-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea. It can be synthesized through reactions involving appropriate amines and isocyanates, typically in inert solvents like dichloromethane or toluene. The presence of functional groups such as hydroxy and methoxy may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The hydroxy group may facilitate hydrogen bonding with target proteins, while the methoxy group could influence lipophilicity and binding affinity. Detailed studies are needed to elucidate the precise molecular interactions and pathways involved in its action.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cancer cell growth, suggesting that this compound may also possess anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| This compound | TBD | TBD |

Note: TBD signifies that specific IC50 values for this compound are yet to be determined.

Case Studies

Several studies have investigated the biological activities of urea derivatives, focusing on their potential as anticancer agents. For example, a study on diaryl ureas demonstrated significant antiproliferative effects across multiple cancer cell lines, indicating a promising avenue for further research into similar compounds .

Moreover, the structure-activity relationship (SAR) analysis suggests that modifications in substituents can significantly impact the potency and selectivity of these compounds against cancer cells .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond anticancer activity. This compound may serve as a building block for synthesizing more complex molecules or as a ligand in receptor studies. Its unique chemical properties may also allow for applications in drug development targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.